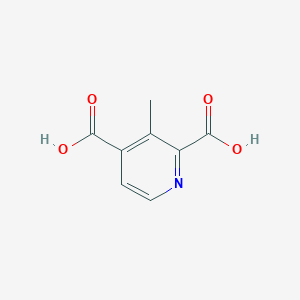

2,4-Dicarboxy-methyl-pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Dicarboxy-methyl-pyridine (DCMP) is a pyridine derivative with two carboxylic acid groups and a methyl group attached to the nitrogen atom. It’s a part of a broader class of transition-metal compounds that undergo rapid and complex charge transfer (CT) dynamics .

Synthesis Analysis

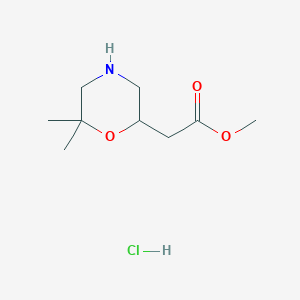

The synthesis of pyridine derivatives like DCMP involves various intra- and intermolecular reactions . The synthesis of similar compounds has been reported in the literature, involving reactions like hydrogenation, cyclization, cycloaddition, annulation, and amination .Molecular Structure Analysis

The molecular structure of DCMP is characterized by the presence of a pyridine ring, two carboxylic acid groups, and a methyl group . Theoretical studies on similar compounds suggest that the arrangement of atoms and the vibrational frequencies can be influenced by the solvent environment .Chemical Reactions Analysis

Pyridine derivatives like DCMP can participate in a variety of chemical reactions. For instance, acid anhydrides react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .Physical And Chemical Properties Analysis

The physical and chemical properties of DCMP can be influenced by its molecular structure and the environment. For instance, the solvent can induce dynamic distortion of the structure .Wissenschaftliche Forschungsanwendungen

Solvent Organization and Nuclear Vibrations

The compound “2,4-Dicarboxy-methyl-pyridine” is used in the study of solvent organization and nuclear vibrations . The research focuses on a negatively charged Ru (II) complex, [Ru (dcbpy) 2 (NCS) 2] 4− [dcbpy = (4,4′-dicarboxy-2,2′-bipyridine)], in water solution . This system belongs to a broader class of transition-metal compounds undergoing upon photo-excitation rapid and complex charge transfer (CT) dynamics, which can be dictated by structural rearrangement and solvent environment .

Photovoltaic Technologies

The compound is also used in photovoltaic technologies . The research lays the groundwork for future excited-state nuclear and electronic dynamics to monitor non-equilibrium processes of CT excitation in complex environments, such as exciton migration in photovoltaic technologies .

Dye-Sensitized Solar Cells

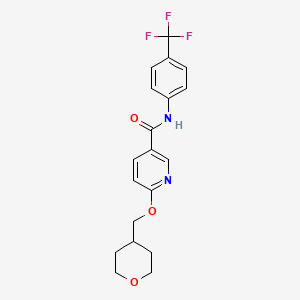

“2,4-Dicarboxy-methyl-pyridine” is used as a sensitizer in dye-sensitized solar cells (DSSCs) . A new sensitizer, Ru(4,4′-dicarboxy(phenylethenyl)-2,2′-bipyridine) (4,4′-bis(2-(4-tert-butyloxyphenyl) ethenyl)-2,2′–bipyridine) (NCS)2 with high absorbance coefficient denoting AJ-01, is introduced and its application in DSSCs is investigated .

Light Harvesting Applications

The Ru(II) complex [Ru(dcbpy) 2 (NCS) 2] 4−, [dcbpy = (4,4′-dicarboxy-2,2′-bipyridine)] or “N3 4− ” is a popular and efficient dye, employed in solar cell and light harvesting applications .

Wirkmechanismus

Target of Action

It is known that pyridine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Mode of Action

It is known that the presence of the ring nitrogen defines the reactivity of pyridine derivatives .

Biochemical Pathways

It is known that pyridines can be derivatized to form a wide variety of xenobiotic compounds ranging from drugs to pesticides .

Pharmacokinetics

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Result of Action

New discoveries continue to change our understanding of how pyridines are degraded in the environment .

Action Environment

It is known that heterocyclic compounds play a significant part in the pharmaceutical industry .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methylpyridine-2,4-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-4-5(7(10)11)2-3-9-6(4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKJTNBQWNHJNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-(Difluoromethyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]ethyl-ethylcyanamide](/img/structure/B2817375.png)

![N-(4-ethylphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2817376.png)

![5-(2-chloro-6-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2817391.png)

![(4-Phenyloxan-4-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2817392.png)